(2-Chloro-4-iodophenyl)methanamine hydrochloride
Overview
Description
“(2-Chloro-4-iodophenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1803605-40-4 . It has a molecular weight of 303.96 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H7ClIN.ClH/c8-7-3-6(9)2-1-5(7)4-10;/h1-3H,4,10H2;1H
. This code provides a specific description of the compound’s molecular structure. Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 303.96 .Scientific Research Applications
Industrial Synthesis Applications
An improved industrial synthesis method for sertraline hydrochloride, a structurally similar compound to (2-Chloro-4-iodophenyl)methanamine hydrochloride, was reported. The process used a stable intermediate, N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide, leading to a more advantageous production method with regard to environmental and safety aspects (Vukics et al., 2002).
Catalytic Applications
A study synthesized (4-Phenylquinazolin-2-yl)methanamine and utilized it in the formation of N-heterocyclic ruthenium(II) complexes. These complexes were examined as catalysts in transfer hydrogenation of acetophenone derivatives, achieving excellent conversions and high turnover frequency values. This reflects the potential use of similar compounds, like this compound, in catalysis applications (Karabuğa et al., 2015).
Synthesis and Characterization of Novel Compounds
Another research synthesized 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine by reacting p-Toluic hydrazide and glycine. The title compound was characterized using FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry techniques, indicating a high-yield process and detailed characterization similar to that which would be required for this compound (Shimoga et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .
Properties
IUPAC Name |
(2-chloro-4-iodophenyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClIN.ClH/c8-7-3-6(9)2-1-5(7)4-10;/h1-3H,4,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSBWMGJXBBALX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.